(2E,5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one
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Overview
Description
(2E,5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one is a heterocyclic compound with a thiazole ring structure. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of the chlorophenyl and nitromethylene groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-chlorobenzaldehyde with 3-methyl-2-(nitromethylene)-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized to form nitro derivatives.
Reduction: The nitromethylene group can be reduced to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(2E,5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Material Science: The compound is explored for its use in the development of novel materials with unique electronic properties.
Biological Studies: It is used as a probe to study enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of (2E,5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can interfere with cellular pathways by modulating the activity of key proteins and signaling molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-Bromophenyl)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one
- 5-[(3-Fluorophenyl)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one
- 5-[(3-Methylphenyl)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one
Uniqueness
The presence of the chlorophenyl group in (2E,5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and enhanced biological activity. This makes it distinct from other similar compounds with different substituents on the phenyl ring .
Properties
IUPAC Name |
(2E,5E)-5-[(3-chlorophenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c1-14-11(7-15(17)18)19-10(12(14)16)6-8-3-2-4-9(13)5-8/h2-7H,1H3/b10-6+,11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAJTPUFQPKVSK-JMQWPVDRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C[N+](=O)[O-])SC(=CC2=CC(=CC=C2)Cl)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\[N+](=O)[O-])/S/C(=C/C2=CC(=CC=C2)Cl)/C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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